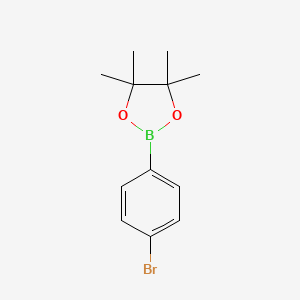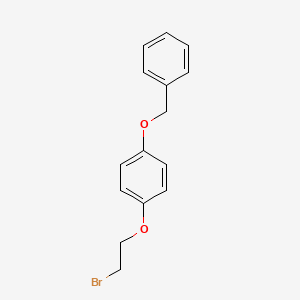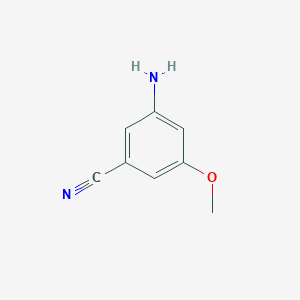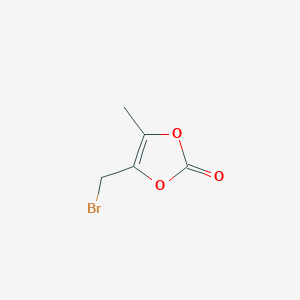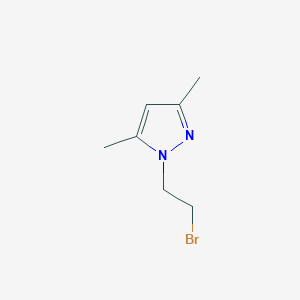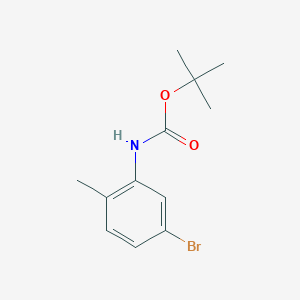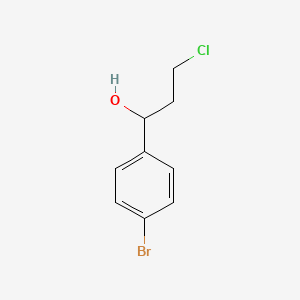
1-(4-溴苯基)-3-氯丙醇
描述
The compound "1-(4-Bromophenyl)-3-chloropropan-1-ol" is a halogenated organic molecule that contains a bromine and a chlorine atom attached to different positions on a propane chain, which also bears an alcohol functional group. This structure suggests potential reactivity typical of halogenated alcohols, such as participation in nucleophilic substitution reactions or serving as an intermediate in the synthesis of more complex organic compounds.
Synthesis Analysis
The synthesis of halogenated alcohols often involves the use of halogenated reagents and the careful control of reaction conditions to ensure the selective introduction of halogen atoms at the desired positions. For example, the synthesis of enantiomerically pure diarylethanes, which share structural similarities with "1-(4-Bromophenyl)-3-chloropropan-1-ol," can be achieved through a multi-step procedure starting from related halogenated ketones, as described in the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane . Additionally, the generation of 3-chloro-1-lithiopropene and its subsequent reactions with alkylboronates to give 3-alkylprop-1-en-3-ols demonstrates the reactivity of chlorinated alkenes, which could be relevant to the synthesis of chlorinated alcohols .
Molecular Structure Analysis
The molecular structure of halogenated compounds like "1-(4-Bromophenyl)-3-chloropropan-1-ol" can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural analysis of related compounds . These analyses provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions Analysis
Halogenated alcohols can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The presence of a bromophenyl group suggests potential for electrophilic aromatic substitution reactions, as well as interactions with nucleophiles. The reactivity of similar bromophenyl-containing compounds has been explored, such as the Lewis acid-catalyzed reactions leading to benzofurans and the reactions of bromophenyl ketones with Grignard reagents to produce tertiary amino alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromophenyl)-3-chloropropan-1-ol" would be influenced by the presence of the halogen atoms and the alcohol functional group. These properties include boiling and melting points, solubility, and reactivity. The electron-donating and withdrawing effects of the alcohol and halogen groups, respectively, would affect the compound's acidity and nucleophilicity. Gas-phase electron diffraction studies of similar halogenated compounds, such as 1-bromo-3-chloropropane, provide data on the conformational compositions and molecular geometries that are relevant to understanding the physical properties of these molecules .
科学研究应用
光学性质和电荷传输
- 光电和电荷传输性质:该化合物具有显着的光电和电荷传输性质,使其适用于半导体器件。其分子结构和光学性质,包括线性和非线性,已被探索,表明其在光电应用中的潜力 (Shkir 等,2019)。
合成与化学反应
- 功能性有机锂试剂:它在化学反应中充当功能性有机锂试剂。已经探索了它与烷基硼酸酯的反应性,导致形成 3-烷基丙-1-烯-3-醇,表明它在有机合成中的效用 (Smith 等,2013)。
- 叔氨基醇的合成:它用于合成叔氨基醇,特别是在形成 3-(4-溴苯基)-1-吗啉-2-苯基丙烷-3-醇盐酸盐中,它是三己苯胺的类似物 (Isakhanyan 等,2008)。
生物和药物研究
- 对乳腺癌细胞的细胞毒性测试:该化合物的衍生物被测试了对 MCF-7 乳腺癌细胞的细胞毒性作用,显示出作为癌症预防剂的潜力 (Brahmana 等,2022)。
- 抗菌性能:一些衍生物显示出抗菌性能,特别是对各种病原体,表明其在开发新的抗菌剂中的潜力 (Gorbovoi 等,2008)。
结构和构象分析
- 分子结构研究:它的分子结构已使用各种光谱技术和密度泛函理论进行了研究,提供了对其物理和化学特性的见解 (Bhumannavar,2021)。
- 卤素键分析:已经研究了其衍生物中的卤素键,提供了其分子结构内稳定相互作用的信息 (Mirosław 等,2015)。
对映选择性合成
- 脂肪酶催化的对映异构体合成:该化合物已用于其对映异构体的脂肪酶催化合成,证明了其在为药用目的生产特定对映异构体中的适用性 (Pop 等,2011)。
属性
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKBOMYDGMFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276241 | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-chloropropan-1-ol | |
CAS RN |
25574-19-0 | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


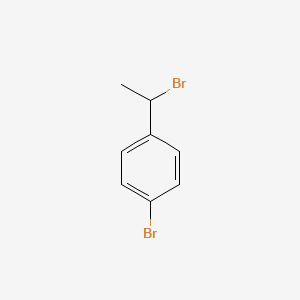


![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)
